2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, an oxoethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves the condensation of 4-methoxyphenylglyoxal with 6-methyl-2-thioxo-1H-pyrimidin-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in a solvent such as acetonitrile, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-thioxo-1H-pyrimidin-4-one: Shares the pyrimidine core but lacks the methoxyphenyl and oxoethyl groups.
2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the sulfanyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-7-13(18)16-14(15-9)20-8-12(17)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQFDZBEVPXJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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